molecular formula C10H12N2O4 B13826967 rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt

rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt

Cat. No.: B13826967
M. Wt: 227.19 g/mol
InChI Key: VCKPUUFAIGNJHC-BTOQUXKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt: is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of kynurenine, an intermediate in the tryptophan metabolism pathway. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for tracing metabolic pathways and studying biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt involves the incorporation of stable isotopes into the kynurenine structure. The process typically starts with the labeled precursors, such as carbon-13 and nitrogen-15 labeled amino acids. These precursors undergo a series of chemical reactions, including hydroxylation and amination, to form the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the isotopes.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and maintain the purity of the final product. Quality control measures, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the isotopic labeling and chemical structure.

Chemical Reactions Analysis

Types of Reactions: rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different kynurenine analogs.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the desired functional group, but common reagents include halogens and organometallic compounds.

Major Products Formed:

    Oxidation: Quinolinic acid derivatives.

    Reduction: Various kynurenine analogs.

    Substitution: Functionalized kynurenine derivatives.

Scientific Research Applications

rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways of tryptophan metabolism.

    Biology: Helps in studying the role of kynurenine in cellular processes and its impact on health and disease.

    Medicine: Investigated for its potential role in neurodegenerative diseases and as a biomarker for certain conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt involves its participation in the kynurenine pathway. The compound interacts with various enzymes and receptors involved in tryptophan metabolism. It acts as a substrate for enzymes such as kynurenine 3-monooxygenase and kynureninase, leading to the production of downstream metabolites. These metabolites can exert neuroactive and immunomodulatory effects, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

    3-Hydroxykynurenine: The unlabeled version of the compound, commonly used in research.

    Kynurenine: A precursor in the tryptophan metabolism pathway.

    Quinolinic Acid: A downstream metabolite of kynurenine with neurotoxic properties.

Comparison: rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise tracing and quantification in metabolic studies. Unlike its unlabeled counterparts, this compound provides enhanced sensitivity and specificity in analytical techniques such as mass spectrometry and NMR spectroscopy.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

227.19 g/mol

IUPAC Name

4-(2-amino-3-hydroxyphenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid

InChI

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/i6+1,10+1,11+1

InChI Key

VCKPUUFAIGNJHC-BTOQUXKSSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)N)C(=O)C[13CH]([13C](=O)O)[15NH2]

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.